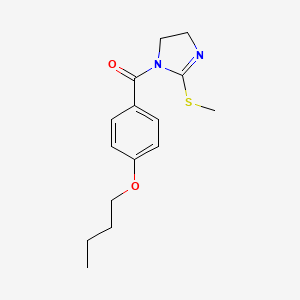
(4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step requiring specific reagents and conditions. .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques can provide information about the connectivity of atoms in the compound and the presence of specific functional groups .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under various conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Antioxidant Properties of Bromophenols : A study highlighted the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, through bromination, reduction, and demethylation reactions. These compounds exhibited significant antioxidant and radical scavenging activities, suggesting potential for similar compounds in antioxidant applications (Balaydın et al., 2010).
Thieno[2,3-b]-Thiophene Derivatives : Another research effort described the synthesis of bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) derivatives incorporating a thieno[2,3-b]thiophene moiety. This highlights the versatility of methylthio-substituted compounds in synthesizing complex molecules with potential electronic and optical properties (Mabkhot et al., 2010).
Antitumor Agents : Research into benzofuran derivatives, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester and its derivatives, demonstrated the potential for developing potent antitumor agents. These studies provide insight into the design and synthesis of compounds with enhanced biological stability and anticancer activity (Hayakawa et al., 2004).
Applications in Material Science and Biochemistry
Poly(amide-ether)s with Imidazole Pendants : The synthesis of new para-linked diether-diamines bearing imidazole pendants and their incorporation into poly(amide-ether)s was reported. These materials exhibited promising physical and optical properties, including solubility in organic solvents, thermal stability, and fluorescence, underscoring the potential of imidazole-based compounds in advanced material applications (Ghaemy et al., 2013).
Ionic Liquid-Based Polymers : Research into imidazolium-based ionic liquid monomers and their polymerization showcased the development of double hydrophilic block copolymers with ionic responsiveness. This study illuminates the utility of imidazole derivatives in creating polymers with potential applications in smart materials and nanotechnology (Vijayakrishna et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-butoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-3-4-11-19-13-7-5-12(6-8-13)14(18)17-10-9-16-15(17)20-2/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWJIUJTBDSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

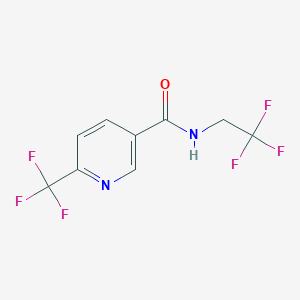
![N-butyl-3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2693860.png)

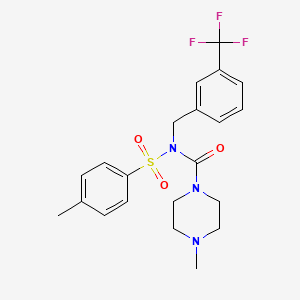

![2-[(4-Fluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2693867.png)
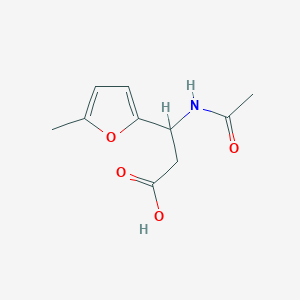
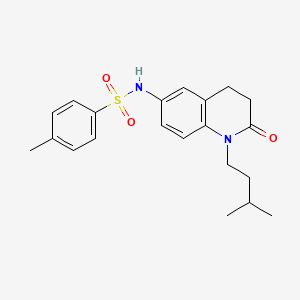
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2693873.png)
![N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2693875.png)
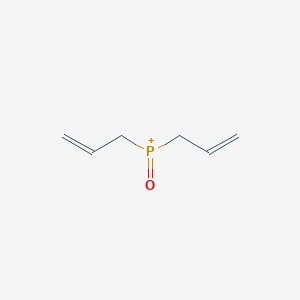

![2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2693879.png)
